molecular formula C22H22N4O3S B2842641 8-(benzylthio)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1105198-18-2

8-(benzylthio)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2842641
CAS RN: 1105198-18-2
M. Wt: 422.5
InChI Key: KEWBPDFMODMYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzylthio)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BPTMD, is a synthetic compound that has been synthesized for scientific research purposes. The compound has been found to have potential applications in various fields of research, including pharmacology, biochemistry, and neuroscience.

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

  • Purine derivatives have been studied for their potential as analgesic and anti-inflammatory agents. For instance, certain 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties demonstrated significant analgesic activity in in vivo models, including the writhing syndrome and formalin tests. The study found that compounds like benzylamide and 4-phenylpiperazinamide derivatives showed stronger analgesic and anti-inflammatory effects than acetylic acid, used as a reference drug, suggesting these compounds as a new class of analgesic and anti-inflammatory agents worth further evaluation (Zygmunt et al., 2015).

Structural and Interaction Studies

  • The structure and interaction studies of purine derivatives offer insights into their potential applications. For example, the molecular structure of certain benzylamino and hydroxyalkyl group-containing theophylline derivatives showed typical geometries that might influence their biological activities, highlighting the importance of detailed structural analysis in understanding their interactions and potential applications (Karczmarzyk et al., 1995).

Oxidation Studies

  • Oxidation studies of N6-alkyladenines leading to N6-alkyladenine 1-oxides reveal the chemical transformations purine derivatives can undergo, providing a foundation for further chemical modifications and applications in drug development (Itaya et al., 1996).

Corrosion Inhibition

  • Spirocyclopropane derivatives, a category related to purine derivatives, have been evaluated for their efficacy as corrosion inhibitors. These compounds demonstrated effective corrosion inhibition properties, suggesting potential applications in materials science and engineering (Chafiq et al., 2020).

Catalysis and Synthesis

  • Purine derivatives have been explored as catalysts in chemical synthesis. For instance, theophylline, a well-known purine derivative, has been used as a catalyst for the one-pot synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives, demonstrating the role of purine compounds in facilitating complex chemical reactions (Yazdani-Elah-Abadi et al., 2017).

properties

IUPAC Name

8-benzylsulfanyl-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-25-19-18(20(27)24-21(25)28)26(13-12-15-8-10-17(29-2)11-9-15)22(23-19)30-14-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWBPDFMODMYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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